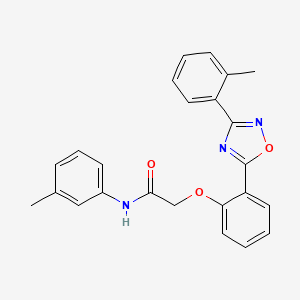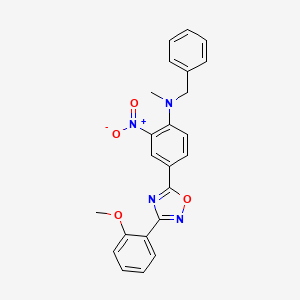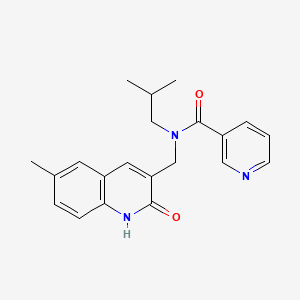
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, also known as Honokiol, is a natural compound found in the bark of the Magnolia tree. It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, Honokiol has gained attention from the scientific community for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide is not fully understood, but it is believed to work by targeting various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and use in experiments. It also has low toxicity, which makes it safe to use in experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide. One area of research is in developing new methods for synthesizing N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, which may make it easier to obtain and use in experiments. Another area of research is in identifying new therapeutic applications for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, particularly in treating neurological disorders and cardiovascular diseases. Additionally, research on the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide may lead to the development of new drugs that target similar pathways in the body.
合成法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide can be synthesized using a variety of methods, including extraction from the bark of Magnolia trees, chemical synthesis, and microbial synthesis. The most commonly used method is the extraction from the bark of Magnolia trees, which involves using solvents to extract the compound from the bark.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating neurological disorders and cardiovascular diseases.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-5-4-8-22-11-16)13-18-10-17-9-15(3)6-7-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMWMDGLCBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

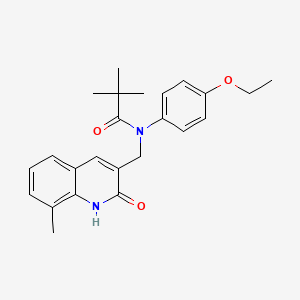

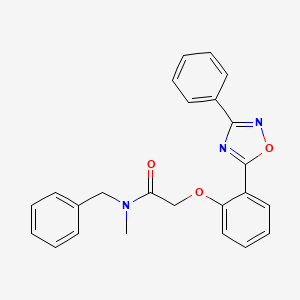
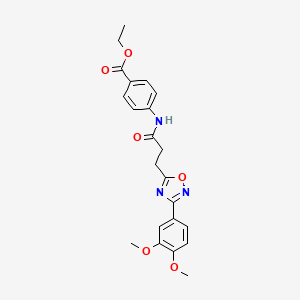




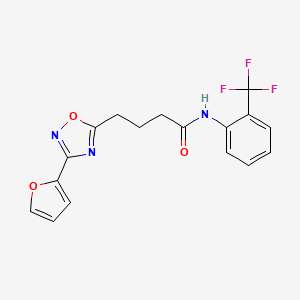
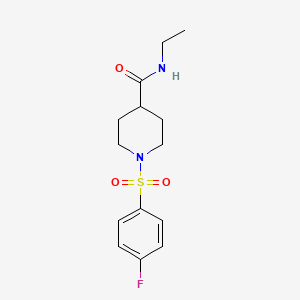
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)

